(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
The closest compound I found is "3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide" . It’s a chemical with the molecular formula C12H15BrN2OS .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, 6-bromobenzo[d]thiazol-2(3H)-one, has been used in the synthesis of 1,2,3-triazole derivatives . This process involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of the related compound “3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is not explicitly provided in the sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound “3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” are not explicitly provided in the sources .
Scientific Research Applications
Cystic Fibrosis Therapy
One notable application is in the development of correctors for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The synthesis and evaluation of bithiazole analogues have shown significant effects on corrector activity, highlighting the potential for these compounds in cystic fibrosis therapy. For example, constraining the bithiazole tether in the s-cis conformation improved corrector activity, indicating the critical role of heteroatom placement and conformational preferences in enhancing the therapeutic potential of these compounds (Yu et al., 2008).
Chemical Synthesis Techniques
Another area of application is in chemical synthesis techniques, where the properties of pivalamide derivatives have been explored for hydrolysis reactions. A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been discovered, facilitating the hydrolysis of pivalamido groups to afford the corresponding amine. This technique offers a convenient approach to modifying chemical structures for further applications (Bavetsias, Henderson, & McDonald, 2004).
Antimicrobial and Anticancer Activity
Thiazolides, a novel class of anti-infectious agents, have been studied for their activity against intestinal pathogens and in colon cancer cells. The interaction with specific enzymes, such as glutathione S-transferase, is required for thiazolide-induced apoptosis in colorectal tumor cells, suggesting a distinct molecular target in pathogens and cancer cells. This dual activity highlights the versatility of thiazolide derivatives in both antimicrobial and anticancer applications (Brockmann et al., 2014).
Cytotoxicity and Antimicrobial Effects
Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have shown significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of certain bacteria and fungi. This indicates their potential as leads for the development of new anticancer and antimicrobial agents (Nam et al., 2010).
Mechanism of Action
Target of Action
The primary target of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is the Adenosine Monophosphate-Activated Protein Kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a significant role in the metabolism of glucose and lipids .
Mode of Action
This compound acts as an AMPK-activating agent . It interacts with AMPK, leading to its activation . The activation of AMPK stimulates glucose uptake in skeletal muscle cells and promotes insulin secretion from pancreatic β-cells .
Biochemical Pathways
The activation of AMPK by this compound affects several biochemical pathways. Primarily, it enhances the glucose uptake pathway in skeletal muscle cells, leading to increased glucose utilization . Additionally, it stimulates the insulin secretion pathway in pancreatic β-cells, which helps regulate blood glucose levels .
Pharmacokinetics
Given its molecular weight of 31523 , it is likely to have good bioavailability
Result of Action
The activation of AMPK by this compound leads to enhanced glucose uptake in skeletal muscle cells and increased insulin secretion from pancreatic β-cells . These actions help regulate blood glucose levels, making this compound potentially useful in the management of diabetes .
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-6-10-19-13-9-8-12(21-7-2)11-14(13)22-16(19)18-15(20)17(3,4)5/h6,8-9,11H,1,7,10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYJVSOJZRZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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